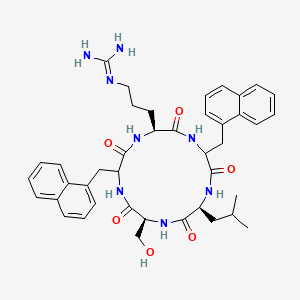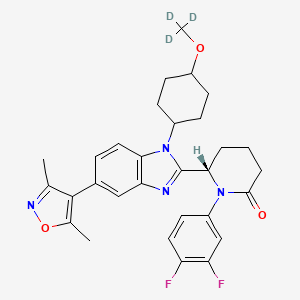
Menthofuran-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menthofuran-13C2 is a labeled isotope of menthofuran, an aromatic organic compound found in various essential oils, including those of peppermint and pennyroyal . This compound is particularly significant in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of menthofuran-13C2 typically involves the epoxidation of isopulegol to form isopulegol epoxide, followed by oxidation to form isopulegone epoxide, which is then cyclodehydrated to produce menthofuran . This process is advantageous due to its use of relatively inexpensive and readily available isopulegol as the starting material .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for various research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Menthofuran-13C2 undergoes several types of chemical reactions, including:
Oxidation: Menthofuran can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert menthofuran into different derivatives, useful in various applications.
Substitution: Menthofuran can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and dimethyl sulfoxide, and reducing agents such as hydrogen gas and metal catalysts . The conditions for these reactions vary, but they generally require controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of menthofuran, which have applications in different fields, including pharmaceuticals and fragrance industries .
Aplicaciones Científicas De Investigación
Menthofuran-13C2 has a wide range of scientific research applications:
Mecanismo De Acción
Menthofuran-13C2 exerts its effects through various mechanisms:
Analgesic and Anti-irritation Mechanisms: It modulates the TRPM8 ion channel, which is involved in sensing cold temperatures.
Gastroprotective Activity: Menthofuran has been shown to have gastroprotective effects, likely mediated by antioxidant mechanisms and the reduction of gastric juice acidity.
Comparación Con Compuestos Similares
Similar Compounds
Menthol: An analgesic and TRPM8 modulator, similar to menthofuran.
Pulegone: A precursor to menthofuran, used in the synthesis of various derivatives.
Isopulegol: A starting material in the synthesis of menthofuran.
Uniqueness
Menthofuran-13C2 is unique due to its stable isotope labeling, which makes it particularly useful in quantitative studies and as a tracer in various research applications . Its ability to modulate the TRPM8 ion channel also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
6-methyl-3-(113C)methyl-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/i2+1,6+1 |
Clave InChI |
YGWKXXYGDYYFJU-PYASWXJZSA-N |
SMILES isomérico |
CC1CCC2=C(C1)O[13CH]=C2[13CH3] |
SMILES canónico |
CC1CCC2=C(C1)OC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)



![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)


![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)

![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)




